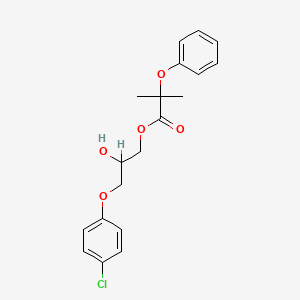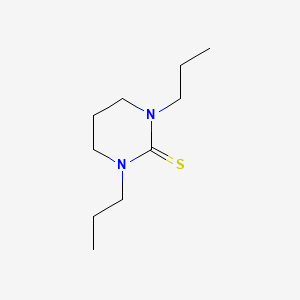
2-(Prop-2-en-1-yl)cyclooctan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Prop-2-en-1-yl)cyclooctan-1-one is an organic compound characterized by a cyclooctane ring substituted with a prop-2-en-1-yl group and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-en-1-yl)cyclooctan-1-one typically involves the alkylation of cyclooctanone with an appropriate allyl halide under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base, and the allyl halide as the alkylating agent. The reaction is usually performed in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods using transition metal catalysts such as palladium or nickel complexes can also be employed to facilitate the alkylation reaction, providing a more sustainable and scalable approach.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Prop-2-en-1-yl)cyclooctan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The allyl group can participate in nucleophilic substitution reactions, where the double bond can be targeted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable catalyst or under thermal conditions.
Major Products
Oxidation: Formation of 2-(Prop-2-en-1-yl)cyclooctanoic acid.
Reduction: Formation of 2-(Prop-2-en-1-yl)cyclooctanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Prop-2-en-1-yl)cyclooctan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Prop-2-en-1-yl)cyclooctan-1-one involves its interaction with molecular targets such as enzymes or receptors. The ketone group can form hydrogen bonds or covalent interactions with active sites of enzymes, modulating their activity. The allyl group can participate in π-π interactions or hydrophobic interactions with biological molecules, influencing their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclooctanone: Lacks the allyl group, making it less reactive in certain chemical transformations.
2-(Prop-2-en-1-yl)cyclohexan-1-one: Similar structure but with a smaller ring size, affecting its chemical and physical properties.
2-(Prop-2-en-1-yl)cyclopentan-1-one: Even smaller ring size, leading to different reactivity and stability.
Uniqueness
2-(Prop-2-en-1-yl)cyclooctan-1-one is unique due to its larger ring size, which provides greater conformational flexibility and potential for diverse chemical modifications. The presence of both the allyl and ketone functional groups allows for a wide range of chemical reactions and applications, distinguishing it from its smaller ring analogs.
Eigenschaften
CAS-Nummer |
38931-77-0 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
2-prop-2-enylcyclooctan-1-one |
InChI |
InChI=1S/C11H18O/c1-2-7-10-8-5-3-4-6-9-11(10)12/h2,10H,1,3-9H2 |
InChI-Schlüssel |
QWMSGRAERMWGNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1CCCCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



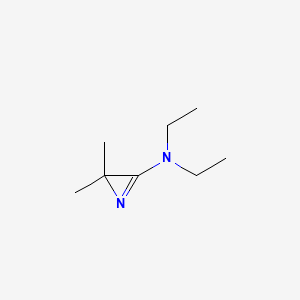
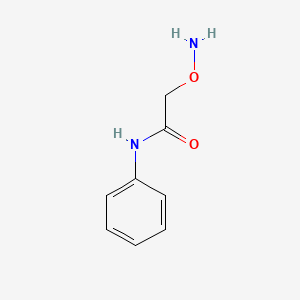
![(1S,2R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione](/img/structure/B14678474.png)
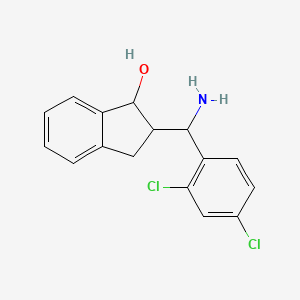
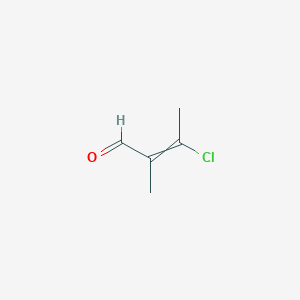
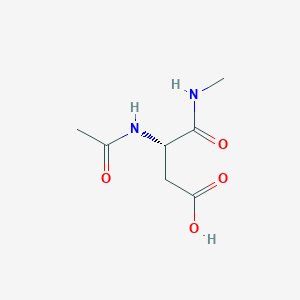
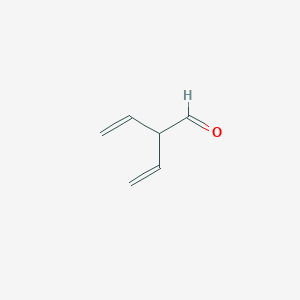
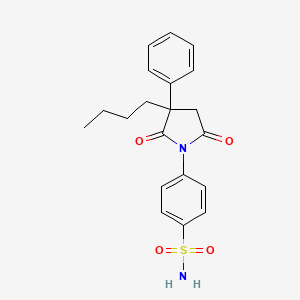


![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorothioate](/img/structure/B14678526.png)
